

Application Notes and Protocols for Live-Cell Imaging with ML241 Hydrochloride

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Compound of Interest		
Compound Name:	ML241 hydrochloride	
Cat. No.:	B609132	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **ML241 hydrochloride**, a potent and selective p97 ATPase inhibitor, in live-cell imaging studies. **ML241 hydrochloride** serves as a valuable tool for investigating cellular processes regulated by the p97-ubiquitin-proteasome system, particularly Endoplasmic Reticulum-Associated Degradation (ERAD).

Introduction

ML241 hydrochloride is a cell-permeable small molecule that competitively inhibits the D2 ATPase domain of p97, also known as Valosin-Containing Protein (VCP), with an IC50 of approximately 100 nM.[1] p97 is a critical AAA+ ATPase involved in a myriad of cellular activities, including protein quality control, membrane fusion, and DNA damage repair. Its inhibition by ML241 hydrochloride leads to the disruption of pathways that rely on p97's segregase activity, most notably the ERAD pathway, which is responsible for the removal of misfolded proteins from the endoplasmic reticulum.[1][2][3] This disruption results in the accumulation of ubiquitinated proteins and ER stress, making ML241 hydrochloride a powerful tool for studying these dynamic cellular events in real-time.

Data Presentation

The following table summarizes key quantitative data for **ML241 hydrochloride**, providing a starting point for experimental design.

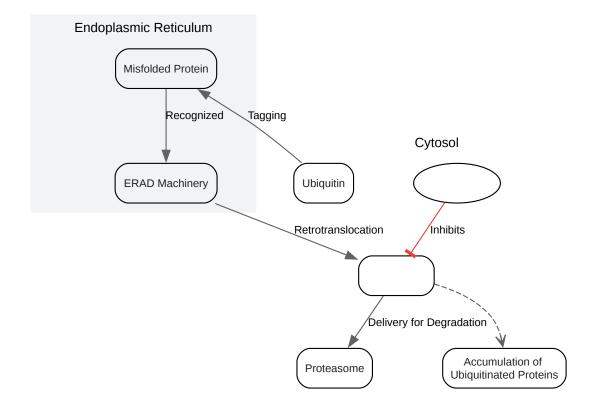


Parameter	Value	Cell Type/System	Reference
p97 ATPase Inhibition (IC50)	~100 nM	Biochemical Assay	[1]
Inhibition of p97- dependent proteasome substrate degradation (IC50)	3.5 μΜ	HeLa cells with UbG76V-GFP reporter	[4]
Cytotoxicity (GI50, 24h)	53 μΜ	HCT15 cells	[4]
Cytotoxicity (GI50, 24h)	33 μΜ	SW403 cells	[4]
Cytotoxicity (GI50, 72h)	13 μΜ	HCT15 cells	[4]
Cytotoxicity (GI50, 72h)	12 μΜ	SW403 cells	[4]
Solubility	Soluble in DMSO	[5]	

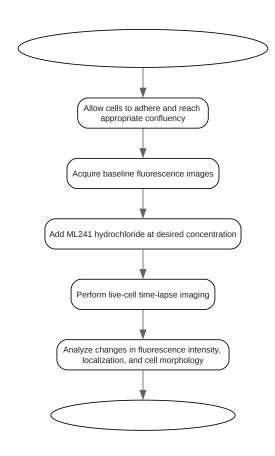
Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of **ML241 hydrochloride** and its application in live-cell imaging, the following diagrams illustrate the key signaling pathway and a general experimental workflow.









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References

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